(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active molecules. The compound features a pyrrolidine ring substituted with a carboxylic acid and a tert-butylbenzyl group, which contributes to its unique properties and reactivity.
The compound can be synthesized through various chemical methods, primarily involving chiral pool synthesis or asymmetric synthesis techniques. These methods leverage the inherent chirality of starting materials or utilize catalysts to induce chirality during the synthesis process.
This compound is classified as an amino acid derivative due to the presence of the carboxylic acid functional group and the nitrogen atom in the pyrrolidine ring. Its structural characteristics categorize it within the broader category of heterocyclic compounds, specifically those containing nitrogen.
The synthesis of (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid can be achieved through several approaches:
The synthesis typically involves:
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes catalytic assistance to achieve high yields and selectivity.
The mechanism of action for (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is primarily related to its interactions with biological systems:
Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid has several scientific applications:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, serves as a privileged scaffold in medicinal chemistry due to its distinct physicochemical and spatial properties. Its significance stems from several key structural and functional attributes:
Enhanced Three-Dimensionality & Stereochemical Complexity: Unlike planar aromatic systems, pyrrolidine adopts puckered conformations due to pseudorotation, enabling superior exploration of 3D pharmacophore space. This phenomenon allows the ring to sample multiple low-energy conformations (envelope and twist-boat), facilitating optimal interactions with enantioselective protein binding sites. The presence of up to four chiral centers (though typically one or two are exploited in drug design) permits fine-tuning of ligand-receptor complementarity, crucial for achieving target selectivity. Analysis of FDA-approved drugs reveals pyrrolidine as the most prevalent five-membered saturated nitrogen heterocycle, present in 37 approved therapeutics [3].
Favorable Physicochemical Profile: Comparative analysis of molecular descriptors highlights pyrrolidine's advantageous properties over cyclopentane (purely aliphatic) and pyrrole (aromatic) (Table 1). Its significant dipole moment (1.41 D) and polar surface area (PSA ≈ 16.5 Ų) contribute to improved aqueous solubility (Predicted LogS = 0.85) compared to both cyclopentane (LogS = -2.64, PSA=0) and pyrrole (LogS = -0.54, PSA=14.0 Ų). Simultaneously, pyrrolidine maintains a lower predicted LogP (0.46) than cyclopentane (LogP=3.00), indicating a more balanced lipophilicity-hydrophilicity profile favorable for drug disposition [3].
Hydrogen Bonding Capacity & Metabolic Stability: The secondary amine functionality serves as a strong hydrogen bond donor (pKBHX = 2.59), enabling critical interactions with biological targets. Furthermore, the saturated nature of the pyrrolidine ring generally confers greater metabolic stability compared to its aromatic counterpart (pyrrole), reducing susceptibility to oxidative metabolism [3].
Table 1: Key Physicochemical Parameters of Pyrrolidine vs. Cyclopentane and Pyrrole [3]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.07 | 1.41 | 2.93 |
LogP | 3.00 | 0.46 | 0.75 |
LogS (Predicted) | -2.64 | 0.85 | -0.54 |
CI_LogS (Conformation-Independent) | -2.71 | 0.81 | -0.54 |
pKBHX (H-Bond Basicity) | 0 | 2.59 | 0.15 |
PSA (Ų) | 0 | 16.5 | 14.0 |
SASA Total (Ų) | 269.2 | 258.8 | 236.3 |
FOSA (Hydrophobic SASA, Ų) | 269.2 | 225.5 | 0.0 |
FISA (Hydrophilic SASA, Ų) | 0.0 | 33.3 | 31.5 |
(D: Debye; LogP: Octanol/water partition coefficient; LogS: Predicted aqueous solubility (mol/L); CI_LogS: Conformation-independent predicted LogS; pKBHX: Hydrogen-bond basicity scale; PSA: Polar Surface Area; SASA: Solvent Accessible Surface Area; FOSA: Hydrophobic component of SASA; FISA: Hydrophilic component of SASA)
The (2S,4R) configuration of the target compound leverages this inherent chirality of the pyrrolidine ring. The carboxylic acid at C2 and the benzyl group at C4 are held in defined spatial orientations relative to the protonated nitrogen, creating a specific 3D pharmacophore crucial for interacting with complementary binding sites, such as those found in ion channels (e.g., iGluRs [9]) or G-protein coupled receptors (e.g., chemokine receptors [6], GABAA receptors [4]).
The incorporation of the 4-(tert-butyl)benzyl group at the C4 position of the pyrrolidine scaffold is a deliberate structural modification designed to optimize interactions within hydrophobic receptor pockets, significantly impacting binding affinity and selectivity:
Enhanced Hydrophobic Interactions and Van der Waals Contacts: The tert-butyl group, a bulky, highly lipophilic substituent (π ≈ 1.98), projects from the para position of the benzyl ring. This group is engineered to penetrate deep into accessory hydrophobic pockets within target binding sites. Computational docking studies of ligands featuring the 4-tert-butylbenzyl moiety within receptors like chemokine receptors (CCR5, CXCR4) [6] or GABAA receptors [4] consistently show the tert-butyl group engaging in extensive van der Waals contacts with non-polar residues lining these pockets (e.g., Val, Ile, Leu, Phe, Tyr). The large surface area of the tert-butyl group maximizes the energy contribution from these dispersive interactions, often providing substantial binding energy gains (ΔG ~ -2 to -5 kcal/mol) compared to smaller alkyl substituents like methyl or ethyl [4] [6].
Shape Complementarity and Steric Occlusion: The tert-butyl group's distinctive spherical and bulky shape (molecular volume ~ 90 ų) provides excellent shape complementarity to well-defined, voluminous sub-pockets within receptor binding cavities. This precise fit not only enhances affinity but also contributes to receptor subtype selectivity. For instance, within the homologous chemokine receptor family (CCR2, CCR5, CXCR4), the size and topology of minor and major binding pockets vary significantly. The 4-tert-butylbenzyl group can exploit subtle differences in the volume or accessibility of these pockets between subtypes, potentially favoring binding to one over another. Molecular dynamics simulations suggest that the tert-butyl group restricts the conformational flexibility of the benzyl ring, reducing entropy loss upon binding compared to more flexible alkyl chains [6].
Modulation of Electron Density and Aromatic Stacking: While primarily hydrophobic, the benzyl ring's electron density can be influenced by the strongly electron-donating tert-butyl group (+I effect). This can modulate edge-to-face or offset face-to-face aromatic interactions (π-π stacking) with nearby phenylalanine, tyrosine, or tryptophan residues in the binding site. While the hydrophobic effect dominates, these potential polarizable interactions offer an additional nuance to the binding mode [6].
Metabolic Protection and Pharmacokinetic Optimization: Replacing a metabolically labile hydrogen on the benzyl ring's para position with the inert tert-butyl group serves a critical pharmacokinetic purpose. Positions ortho and para to alkyl substituents on aromatic rings are common sites for cytochrome P450-mediated hydroxylation (Phase I metabolism). The tert-butyl group sterically blocks hydroxylation at the para position and significantly slows down oxidation at the adjacent ortho positions, thereby enhancing metabolic stability and prolonging the compound's half-life in vivo compared to unsubstituted benzyl or p-methylbenzyl analogs [8].
Table 2: Receptor Binding Characteristics Modulated by the 4-tert-Butylbenzyl Group
Target Receptor Class | Key Interaction Residues (Putative) | Role of 4-tert-Butylbenzyl Group | Observed Impact (Computational/Inferred) |
---|---|---|---|
Chemokine Receptors (e.g., CCR5, CXCR4) [6] | TM3: Tyr116/Trp86TM5: Phe109TM6: Trp248/Glu283ECL2: Tyr187 | Fills deep hydrophobic subpocket (minor pocket); Extensive van der Waals contacts; Potential π-stacking with aromatic residues. | Increased binding affinity (ΔΔG ~ -3.5 kcal/mol vs H); Contributes to subtype selectivity; Reduces binding site water penetration. |
GABAA Receptors (α+/β- interface) [4] | β-subunit: Gln64, Tyr62, Met115α-subunit: Phe99, Tyr159, Tyr209 | Engages hydrophobic cluster formed by aromatic residues; Stabilizes ligand orientation via steric confinement. | Critical for positive allosteric modulator (PAM) activity; Explains SAR discontinuity for analogs with smaller substituents. |
Ionotropic Glutamate Receptors (iGluRs) [9] | Domain 2: Hydrophobic residues (Pro, Leu, Tyr) lining clamshell hinge region | Occupies hydrophobic cavity adjacent to agonist binding core; Modulates domain closure dynamics. | Enhances antagonist profile by hindering full domain closure required for activation (inferred from ATPO analogs). |
The synthesis of this specific stereoisomer, (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049982-04-8, CAS for HCl salt: 1049744-82-2 [1] [5] [10]), typically relies on chiral pool strategies starting from protected trans-4-hydroxy-L-proline or asymmetric synthesis involving stereoselective alkylation. Key steps often include:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1